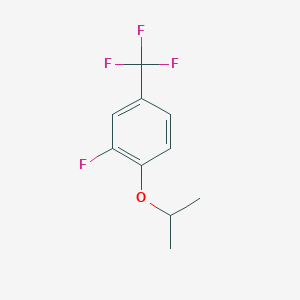
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene typically involves several steps, including the introduction of the benzyloxy, fluorine, methyl, and trifluoromethyl groups onto the benzene ring. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often involve the use of reagents such as sodium benzoate and soda lime to introduce the benzyloxy group.
Electrophilic aromatic substitution: This method is used to introduce the fluorine, methyl, and trifluoromethyl groups onto the benzene ring.
Industrial production methods may involve the use of advanced catalytic processes to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoic acid derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as sodium hydroxide and halogens being used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules . These interactions can affect various biochemical pathways and processes, making the compound useful in research and development.
Comparison with Similar Compounds
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the benzyloxy and fluorine groups, making it less versatile in certain applications.
Benzene, (trifluoromethyl)-: This compound contains a trifluoromethyl group but lacks the other substituents, resulting in different chemical properties and reactivity.
The unique combination of substituents in this compound makes it particularly valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H12F4O |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
2-fluoro-1-methyl-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H12F4O/c1-10-7-12(15(17,18)19)8-13(14(10)16)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
YDKYFIAKHCQZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)


![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)


![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)




